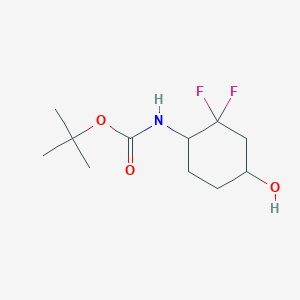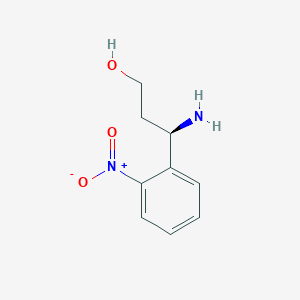![molecular formula C13H17IO B13067097 {[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
{[(2-Iodocyclohexyl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Iodocyclohexyl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₃H₁₇IO It is characterized by the presence of an iodocyclohexyl group attached to a benzene ring through an oxy-methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Iodocyclohexyl)oxy]methyl}benzene typically involves the reaction of cyclohexanol with iodomethane to form 2-iodocyclohexanol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
{[(2-Iodocyclohexyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cyclohexylmethanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include hydroxylated, cyanated, or aminated derivatives of the original compound.
Oxidation Reactions: Products include cyclohexanone or benzoic acid derivatives.
Reduction Reactions: Products include cyclohexylmethanol derivatives.
Aplicaciones Científicas De Investigación
{[(2-Iodocyclohexyl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[(2-Iodocyclohexyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The oxy-methyl linkage provides flexibility to the molecule, allowing it to interact with various biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- {[(2-Bromocyclohexyl)oxy]methyl}benzene
- {[(2-Chlorocyclohexyl)oxy]methyl}benzene
- {[(2-Fluorocyclohexyl)oxy]methyl}benzene
Uniqueness
{[(2-Iodocyclohexyl)oxy]methyl}benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding and other non-covalent interactions, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C13H17IO |
|---|---|
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
(2-iodocyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C13H17IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
Clave InChI |
QVNKXHYZMIFDCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)OCC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


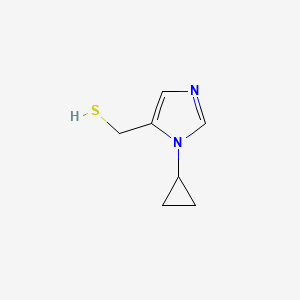
![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)


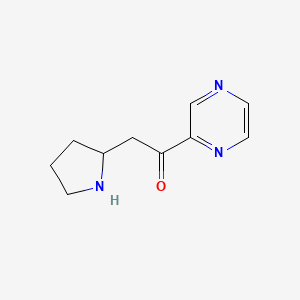
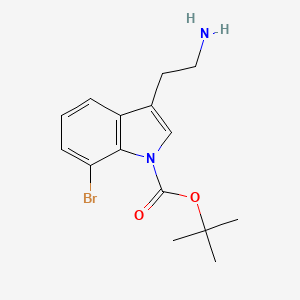
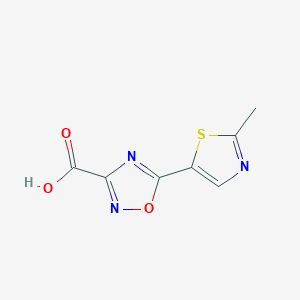
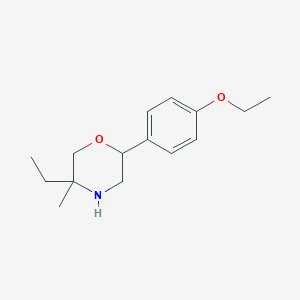
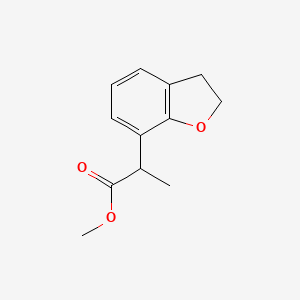
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
